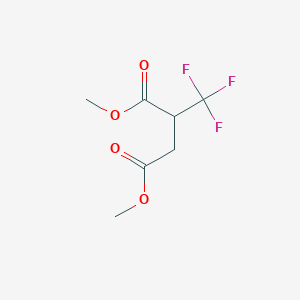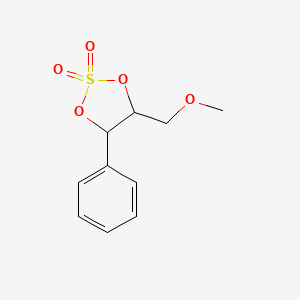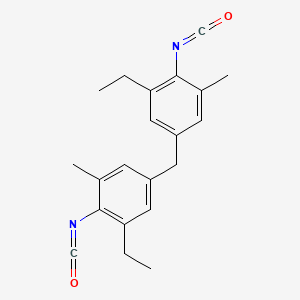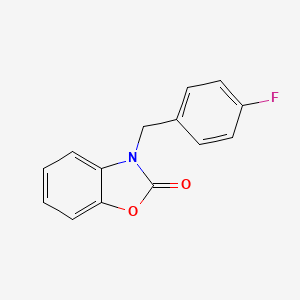
Dimethyl 2-(trifluoromethyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(トリフルオロメチル)ブタン二酸ジメチルは、分子式C7H9F3O4の有機化合物です。これは、ブタン二酸の誘導体であり、2つの水素原子がメチル基で置き換えられ、カルボキシル基の1つがトリフルオロメチル基で置換されています。
準備方法
合成経路と反応条件
2-(トリフルオロメチル)ブタン二酸ジメチルは、いくつかの方法で合成できます。一般的な方法の1つは、水素化ナトリウムなどの塩基の存在下で、ジメチルマロネートをトリフルオロメチルヨウ化物と反応させる方法です。この反応は、通常、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で、還流条件下で行われます。別の方法は、トリフルオロメチルスルホニルクロリドをトリフルオロメチル化剤として使用し、塩基の存在下でジメチルマロネートと反応させる方法です。
工業生産方法
2-(トリフルオロメチル)ブタン二酸ジメチルの工業生産では、通常、効率的な混合と熱伝達を確保するために、連続フローリアクターが採用されます。パラジウムまたはニッケル錯体などの触媒の使用は、反応速度と収率を向上させることができます。反応条件は、副生成物を最小限に抑え、最終生成物の純度を最大にするように最適化されています。
化学反応の分析
反応の種類
2-(トリフルオロメチル)ブタン二酸ジメチルは、次のようなさまざまな化学反応を起こします。
酸化: 対応するカルボン酸を形成するために酸化することができます。
還元: 還元反応により、アルコールまたはアルデヒドに変換することができます。
置換: 求核置換反応により、トリフルオロメチル基を他の官能基で置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
生成される主要な生成物
酸化: カルボン酸。
還元: アルコールまたはアルデヒド。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究における用途
2-(トリフルオロメチル)ブタン二酸ジメチルは、科学研究でいくつかの用途があります。
化学: 特にフッ素化化合物の合成において、有機合成のビルディングブロックとして使用されます。
生物学: その誘導体は、酵素阻害や受容体結合などの潜在的な生物活性について研究されています。
医学: 特にフッ素化医薬品の設計において、医薬品開発における潜在的な用途について調査されています。
産業: 疎水性コーティングやフッ素化ポリマーなど、ユニークな特性を持つ特殊化学品や材料の製造に使用されます。
科学的研究の応用
Dimethyl 2-(trifluoromethyl)butanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and fluorinated polymers.
作用機序
2-(トリフルオロメチル)ブタン二酸ジメチルの作用機序には、さまざまな分子標的との相互作用が含まれます。トリフルオロメチル基は非常に電気陰性であり、化合物の反応性と酵素や受容体への結合親和性に影響を与える可能性があります。この化合物は代謝変換を受ける可能性があり、生物学的効果を発揮する活性代謝物の形成につながります。正確な経路と分子標的は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
ジメチルマロネート: 2-(トリフルオロメチル)ブタン二酸ジメチルの合成における前駆体。
トリフルオロメチルマロネート: 同様の特性を持つ別のフッ素化誘導体。
ジメチル2-(ジフルオロメチル)ブタン二酸ジメチル: 3つではなく2つのフッ素原子を持つ関連化合物。
独自性
2-(トリフルオロメチル)ブタン二酸ジメチルは、トリフルオロメチル基の存在により独特です。この基は、化合物に独自の化学的および物理的特性を付与します。トリフルオロメチル基は、化合物の安定性、親油性、および電子吸引能力を高め、これらの特性が望ましいさまざまな用途で価値のあるものになります。
類似化合物との比較
Similar Compounds
Dimethyl malonate: A precursor in the synthesis of dimethyl 2-(trifluoromethyl)butanedioate.
Trifluoromethyl malonate: Another fluorinated derivative with similar properties.
Dimethyl 2-(difluoromethyl)butanedioate: A related compound with two fluorine atoms instead of three.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it valuable in various applications where these properties are desired.
特性
CAS番号 |
193010-71-8 |
|---|---|
分子式 |
C7H9F3O4 |
分子量 |
214.14 g/mol |
IUPAC名 |
dimethyl 2-(trifluoromethyl)butanedioate |
InChI |
InChI=1S/C7H9F3O4/c1-13-5(11)3-4(6(12)14-2)7(8,9)10/h4H,3H2,1-2H3 |
InChIキー |
MHOZZUZBGJYOSM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)

![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)





